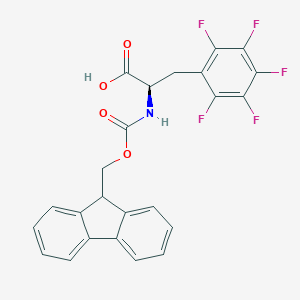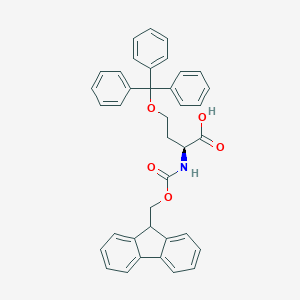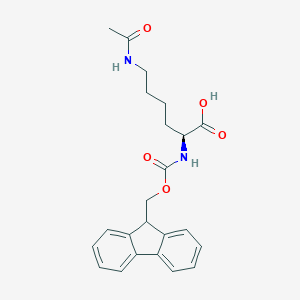
Fmoc-赖氨酸(Ac)-OH
描述
Fmoc-Lys(Ac)-OH is a derivative of lysine, an amino acid . It has been commercially used as ergogenic supplements, influencing the secretion of anabolic, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Synthesis Analysis
Fmoc-Lys(Ac)-OH serves as a key building block for the synthesis of peptides and proteins . It allows for the introduction of acetylated lysine residues into target molecules . It’s used as a reagent in Fmoc solid-phase peptide synthesis . Lysine derivatives with an orthogonal side-chain protecting group, like Fmoc-Lys(Dde)-OH and Fmoc-Lys(Alloc)-OH, have found broad applications in solid-phase peptide synthesis .Physical And Chemical Properties Analysis
Fmoc-Lys(Ac)-OH is a white to slight yellow to beige powder . It has a molar mass of 410.46 g/mol . It’s soluble in DMF .科学研究应用
超分子凝胶:Fmoc-赖氨酸(Ac)-OH 用于形成超分子水凝胶。这些凝胶具有生物相容性和可生物降解性,使其适用于生物医学应用。超分子凝胶中加入 Fmoc-赖氨酸(Ac)-OH 可增强其抗菌活性,尤其是在与胶体和离子银混合物结合时 (Croitoriu 等,2021)。
肽连接:Fmoc-赖氨酸(Ac)-OH 在肽连接中发挥作用。它可以转化为叠氮保护肽,与肽硫酯有效缩合,促进肽合成,而不会产生显着的副反应 (Katayama 等,2008)。
多肽合成:它用于多肽的合成和结构表征。Fmoc-赖氨酸(Ac)-OH 被用作复杂多肽合成的前体,有助于新型肽的开发,并为氨基保护反应提供实验依据 (赵依南和梅兰妮·基,2013)。
胰岛素类似物:Fmoc-赖氨酸(Ac)-OH 用于合成新型半合成胰岛素类似物。这些类似物对胰岛素受体表现出结合亲和力,有助于糖尿病研究 (Žáková 等,2007)。
放射性标记:它作为放射性标记肽合成的前体。这些肽在医学成像和诊断中得到应用 (Surfraz 等,2007)。
固相肽合成:Fmoc-赖氨酸(Ac)-OH 参与肽的固相合成。它的特性可以监测和控制肽链的增长,影响合成肽的发展 (Larsen 等,1993)。
癌症治疗:它用于合成选择性癌症治疗的前药。Fmoc-赖氨酸(Ac)-OH 辅助组蛋白去乙酰化酶和组织蛋白酶 L 顺序激活前药,靶向表达这些酶高水平的癌细胞 (Ueki 等,2016)。
水凝胶形成:它有助于形成在生物医学中具有应用的肽水凝胶。极简二肽 Fmoc-赖氨酸(Ac)-OH 表现出独特的特性,如低临界胶凝浓度和支持细胞生长,使其可用于各种生物医学应用 (Chakraborty 等,2020)。
作用机制
Target of Action
Fmoc-Lys(Ac)-OH, also known as N (α)-(9-fluorenylmethyloxycarbonyl)-N (ε)-(5-carboxyfluorescein)-L-lysine, is primarily used in the field of peptide synthesis . It is a building block used in peptide synthesis, primarily for the design of novel enzymes and vaccines . It has been found to have antimicrobial properties specific to Gram-positive bacteria including MRSA .
Mode of Action
Fmoc-Lys(Ac)-OH interacts with its targets through a series of non-covalent interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Lys(Ac)-OH are primarily related to its role in peptide synthesis. The Fmoc group is used as a temporary protecting group for the N-terminus during peptide synthesis, and is cleaved by secondary amines such as piperidine . After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA) while protecting groups on amino acid side chains are simultaneously removed .
Pharmacokinetics
It is known that the fmoc group allows for rapid and efficient synthesis of peptides, including those of significant size and complexity .
Result of Action
The molecular and cellular effects of Fmoc-Lys(Ac)-OH’s action are primarily seen in its role in peptide synthesis. The use of Fmoc-Lys(Ac)-OH allows for the creation of complex peptides, which can then be used in various applications, from the design of novel enzymes and vaccines to the development of new drugs .
Action Environment
The action of Fmoc-Lys(Ac)-OH can be influenced by various environmental factors. For instance, the pH-dependent self-assembly of Fmoc-Lys(Ac)-OH has been observed, suggesting that the optical properties of Fmoc could be modulated through pH-dependent self-assembly . Additionally, the inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, which is an important factor in the self-assembly process .
安全和危害
The safety data sheet for Fmoc-Lys(Ac)-OH suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
Fmoc-Lys(Ac)-OH has potential applications in the field of life sciences, particularly in peptide synthesis . It’s also used in the construction of hydrogels, which find a wide range of applications such as drug delivery and diagnostic tools for imaging . The pH-controlled ambidextrous gelation of Fmoc-Lys(Ac)-OH demonstrates the benefit of a second Fmoc moiety in inducing gelation in a low molecular weight gelator .
属性
IUPAC Name |
(2S)-6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLBYVWJOXITAM-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427042 | |
| Record name | Fmoc-Lys(Ac)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Lys(Ac)-OH | |
CAS RN |
159766-56-0 | |
| Record name | Fmoc-Lys(Ac)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



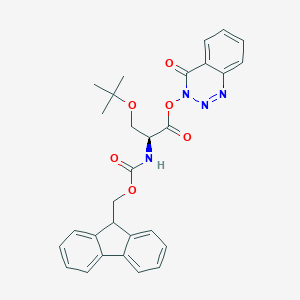

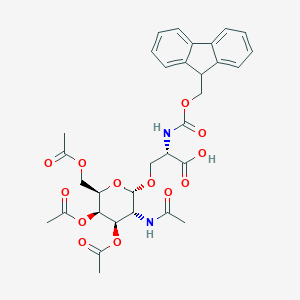
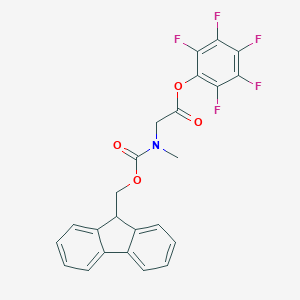
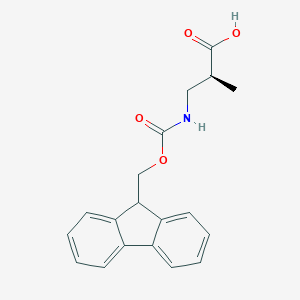
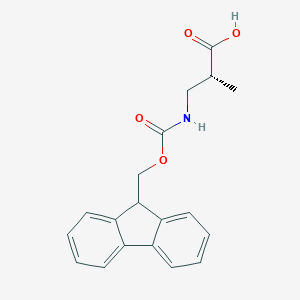


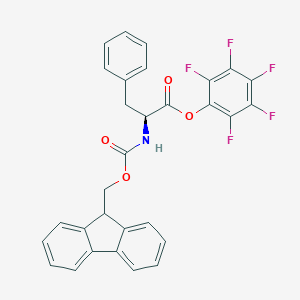

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)
